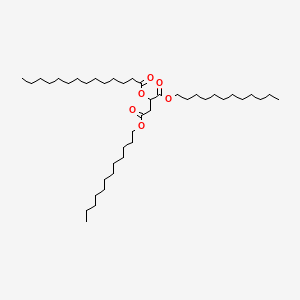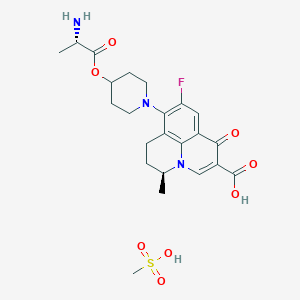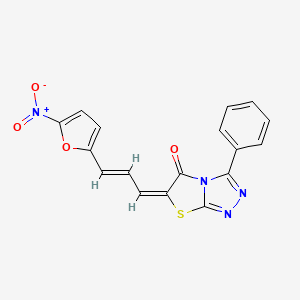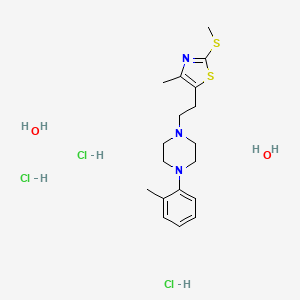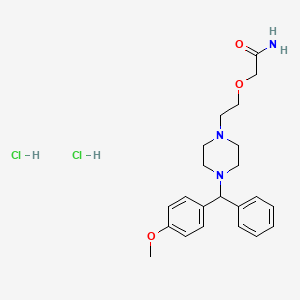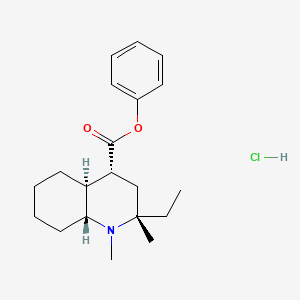
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydrogenation: The quinoline core undergoes hydrogenation to form the decahydroquinoline structure.
Substitution Reactions: Introduction of the 1,2-dimethyl and 4-phenyl groups through Friedel-Crafts alkylation and acylation reactions.
Esterification: The propionate group is introduced via esterification reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core.
Applications De Recherche Scientifique
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-: Similar structure but with an ethyl group instead of a phenyl group.
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-: Contains an ethynyl group instead of a phenyl group.
4-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of the propionate ester and hydrochloride salt further differentiates it from other quinoline derivatives.
Propriétés
Numéro CAS |
51368-78-6 |
|---|---|
Formule moléculaire |
C20H30ClNO2 |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
phenyl (2S,4R,4aS,8aR)-2-ethyl-1,2-dimethyl-3,4,4a,5,6,7,8,8a-octahydroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-4-20(2)14-17(16-12-8-9-13-18(16)21(20)3)19(22)23-15-10-6-5-7-11-15;/h5-7,10-11,16-18H,4,8-9,12-14H2,1-3H3;1H/t16-,17+,18+,20-;/m0./s1 |
Clé InChI |
QAYKZZNEMXGZNZ-HFPXOGOCSA-N |
SMILES isomérique |
CC[C@]1(C[C@H]([C@@H]2CCCC[C@H]2N1C)C(=O)OC3=CC=CC=C3)C.Cl |
SMILES canonique |
CCC1(CC(C2CCCCC2N1C)C(=O)OC3=CC=CC=C3)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


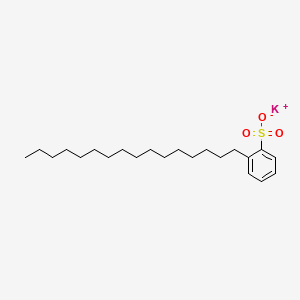

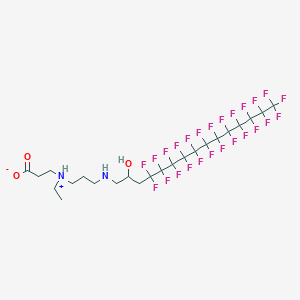
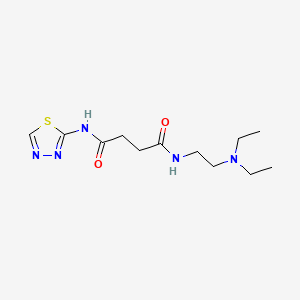
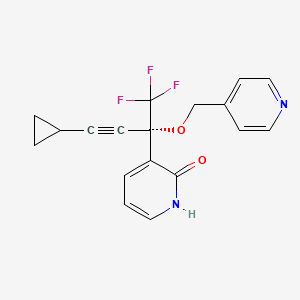
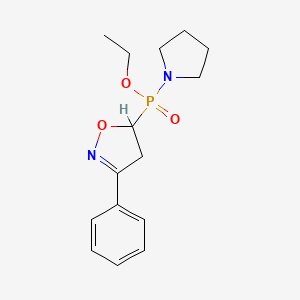
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
